REACTION_CXSMILES
|
[SH:1][C:2]1[C:3]2[N:10]=[C:9]([CH2:11][OH:12])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1.I[CH3:14]>[OH-].[Na+]>[CH3:14][S:1][C:2]1[C:3]2[N:10]=[C:9]([CH2:11][OH:12])[S:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:2.3|
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Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
SC=1C2=C(N=CN1)SC(=N2)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
SC=1C2=C(N=CN1)SC(=N2)CO
|
Name
|
|
Quantity
|
16.6 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
450 mL
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Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The crude product was collected by filtration
|
Type
|
ADDITION
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Details
|
acidified by addition of 2N HCl
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Type
|
FILTRATION
|
Details
|
The flocculant solid was collected by filtration
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Type
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WASH
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Details
|
washed with water (200 mL) and ether (200 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried under vacuum over phosphorus pentoxide
|
Name
|
|
Type
|
product
|
Smiles
|
CSC=1C2=C(N=CN1)SC(=N2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.5 g | |
YIELD: PERCENTYIELD | 53% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |